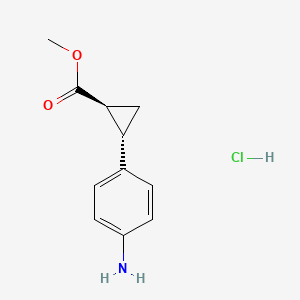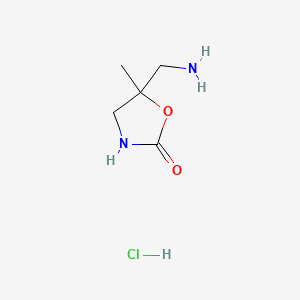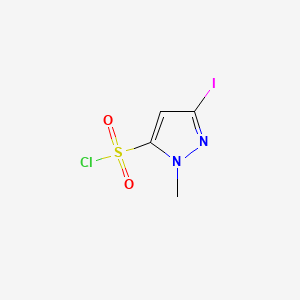![molecular formula C12H19Cl2N3O B6610398 (2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride CAS No. 2763755-35-5](/img/structure/B6610398.png)
(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{6-Methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Its molecular structure features an imidazo[1,5-a]pyridine core, which is often associated with biological activity and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride typically begins with the preparation of the imidazo[1,5-a]pyridine ring system. This can be achieved through a cyclization reaction involving appropriate precursors, such as 2-aminopyridine and an aldehyde or ketone. The methoxy substituent is introduced via a methylation step, using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Scaling up for industrial production requires optimizing the cyclization and methylation steps to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The dihydrochloride salt form is obtained through crystallization, employing hydrochloric acid to achieve the desired crystalline structure.
Types of Reactions it Undergoes:
Oxidation: Oxidative reactions can modify the imidazo[1,5-a]pyridine core, potentially altering biological activity.
Reduction: The compound may undergo reduction, particularly targeting the imidazo ring, to yield derivatives with different pharmacological profiles.
Substitution: Substitution reactions can occur at various positions on the ring system, especially at the 6-methoxy group or ethylamine side chain.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed from These Reactions:
Oxidation Products: N-oxides, modified pyridine rings.
Reduction Products: Saturated ring systems, altered imidazo cores.
Substitution Products: Functionalized imidazo[1,5-a]pyridines, varying side chains.
Wissenschaftliche Forschungsanwendungen
(2-{6-Methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride has shown promise in various fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Potentially serves as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: May be utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The compound's biological effects stem from its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways can involve alterations in signaling cascades, impacting cellular processes like proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-{6-Methoxyimidazo[1,5-a]pyridin-3-yl}ethylamine
2-{6-Ethoxyimidazo[1,5-a]pyridin-3-yl}ethylamine
Imidazo[1,5-a]pyridine derivatives with varying alkyl or aryl substitutions
These compounds share structural similarities but differ in their side chains or functional groups, leading to diverse applications and effects.
Hope this is what you were looking for! Shall we dive deeper into any of these sections?
Eigenschaften
IUPAC Name |
2-(6-methoxyimidazo[1,5-a]pyridin-3-yl)-N,N-dimethylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-14(2)7-6-12-13-8-10-4-5-11(16-3)9-15(10)12;;/h4-5,8-9H,6-7H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHATXGDEKZYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NC=C2N1C=C(C=C2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)
![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)

![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)



![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)




